molecular formula C12H17Cl2NO B2406005 4-(4-Chloro-3-methoxyphenyl)piperidine CAS No. 1020276-38-3

4-(4-Chloro-3-methoxyphenyl)piperidine

Cat. No.: B2406005
CAS No.: 1020276-38-3
M. Wt: 262.17
InChI Key: PYGNKJAWXRWDSC-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-methoxyphenyl)piperidine typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-chloro-3-methoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Chloro-3-methoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(4-Chloro-3-methoxyphenyl)piperidine is unique due to its specific structural features, such as the presence of a chloro and methoxy group on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chloro-3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYJVGLNINAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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